molecular formula C25H21NO4S B281377 N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

Cat. No.: B281377
M. Wt: 431.5 g/mol
InChI Key: LEEXYEUQCZRDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonyl benzamides. This compound is characterized by the presence of a phenylsulfonyl group and a dibenzofuran moiety, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide typically involves a multi-step process. One common method includes the Buchwald-Hartwig coupling reaction, where a palladium catalyst is used to couple an aryl halide with an amine in the presence of a base . The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-performance liquid chromatography (HPLC) is also common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide exerts its effects involves the inhibition of specific enzymes or proteins. The phenylsulfonyl group interacts with the active site of the target enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is unique due to the combination of its phenylsulfonyl and dibenzofuran groups. This combination imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the dibenzofuran moiety enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H21NO4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C25H21NO4S/c27-25(18-9-3-1-4-10-18)26(31(28,29)20-11-5-2-6-12-20)19-15-16-24-22(17-19)21-13-7-8-14-23(21)30-24/h1-6,9-12,15-17H,7-8,13-14H2

InChI Key

LEEXYEUQCZRDMR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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